Technical Profile: 3-Chloro-5-fluorobenzene-1-sulfonyl Chloride in Medicinal Chemistry
Technical Profile: 3-Chloro-5-fluorobenzene-1-sulfonyl Chloride in Medicinal Chemistry
The following technical guide provides an in-depth analysis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride, designed for researchers in medicinal chemistry and drug development.
Executive Summary
3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS: 1131397-73-3) is a specialized organosulfur building block utilized primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Its molecular weight of 229.06 g/mol and specific meta-meta halogen substitution pattern make it a critical tool for modulating lipophilicity and metabolic stability in drug candidates.
Unlike simple benzenesulfonyl chlorides, the 3,5-disubstitution pattern of this molecule strategically blocks the metabolically vulnerable positions on the aromatic ring, often extending the half-life of derived therapeutic agents. This guide details its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols.
Physicochemical Specifications
The precise molecular weight and isotopic distribution are essential for mass spectrometry validation during synthesis.
| Property | Specification |
| Chemical Name | 3-Chloro-5-fluorobenzene-1-sulfonyl chloride |
| CAS Number | 1131397-73-3 |
| Molecular Formula | C₆H₃Cl₂FO₂S |
| Molecular Weight | 229.06 g/mol |
| Exact Mass | 227.92 g/mol (Monoisotopic) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~231 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Isotopic Pattern | Distinct M, M+2, M+4 pattern (due to two Cl atoms) |
Isotopic Signature for MS Validation
When analyzing reaction mixtures via LC-MS, researchers must account for the two chlorine atoms (one on the ring, one in the sulfonyl group).
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M+ (100%) : ~228 Da
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M+2 (~65%) : ~230 Da (35Cl + 37Cl contribution)
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M+4 (~10%) : ~232 Da (37Cl + 37Cl contribution)
Synthetic Pathways: The Meerwein Route
Direct chlorosulfonation of 1-chloro-3-fluorobenzene is often inefficient due to the directing effects of the halogens, which favor the 2, 4, and 6 positions (ortho/para) rather than the 5-position. Consequently, the authoritative synthetic route utilizes the Meerwein Sulfochlorination , starting from the aniline precursor.
Mechanism of Synthesis
The synthesis proceeds via the formation of a diazonium salt from 3-chloro-5-fluoroaniline, followed by a copper(II)-catalyzed reaction with sulfur dioxide.
Figure 1: The Meerwein Sulfochlorination pathway allows for the regioselective installation of the sulfonyl chloride group meta to both halogen substituents.
Reactivity & Applications in Drug Discovery
The primary application of this scaffold is the formation of sulfonamides, a functional group present in classes of drugs ranging from diuretics to HIV protease inhibitors.
Sulfonamide Coupling Protocol
The sulfonyl chloride moiety is highly electrophilic. The reaction with amines typically proceeds via a nucleophilic acyl substitution mechanism (specifically at the sulfur center).
Standard Protocol (Self-Validating):
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Preparation: Dissolve 1.0 equiv of 3-chloro-5-fluorobenzene-1-sulfonyl chloride in anhydrous Dichloromethane (DCM).
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Base Addition: Add 1.2 equiv of Pyridine or Triethylamine (TEA) to scavenge the HCl by-product. Checkpoint: Solution should remain clear.
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Nucleophile Addition: Add 1.0–1.1 equiv of the target amine (primary or secondary) at 0°C.
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Monitoring: Warm to room temperature. Monitor via TLC or LC-MS. The disappearance of the starting material (Rt corresponding to the methyl ester if using MeOH quench in LCMS) indicates completion.
Figure 2: Mechanism of sulfonamide formation. The base (pyridine/TEA) is critical to drive the equilibrium by neutralizing the generated acid.
Analytical Characterization
To validate the integrity of the material before use in high-value synthesis, the following analytical signatures should be confirmed.
1H NMR Prediction (CDCl3, 400 MHz)
Due to the symmetry and substitution pattern, the aromatic region will display three distinct signals corresponding to the protons at positions 2, 4, and 6.
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δ ~7.80 ppm (dt, 1H): Proton at position 6 (between F and SO2Cl). Deshielded by the sulfonyl group.
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δ ~7.65 ppm (t, 1H): Proton at position 2 (between Cl and SO2Cl). Deshielded by both electron-withdrawing groups.
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δ ~7.40 ppm (ddd, 1H): Proton at position 4 (between Cl and F).
Quality Control Checkpoint
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Hydrolysis: If the NMR shows a broad singlet > 8.0 ppm that disappears with D2O shake, the sample has partially hydrolyzed to the sulfonic acid. Do not use.
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Recrystallization: If purity is <95%, recrystallize from dry Hexanes/EtOAc.
Safety & Handling
Hazard Class: Corrosive (Skin Corr. 1B). Signal Word: Danger.
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Moisture Sensitivity: This compound reacts violently with water to produce hydrochloric acid and the corresponding sulfonic acid. Always handle under an inert atmosphere (Nitrogen or Argon).
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Storage: Store at 2–8°C in a tightly sealed container.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield when handling >1g quantities.
References
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PubChem. (2025).[3] 3-chloro-5-fluorobenzene-1-sulfonyl chloride (Compound).[1][2][4][5][6] National Library of Medicine. [Link]
- United States Patent US10125125B2. (2018). N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.
Sources
- 1. 942035-77-0|4-Chloro-3-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLORO-5-FLUOROBENZENE-1-SULFONYL CHLORIDE | 1131397-73-3 [sigmaaldrich.com]
- 5. CAS#:1131397-73-3 | 3-Chloro-5-fluorobenzenesulfonyl chloride | Chemsrc [chemsrc.com]
- 6. PubChemLite - 3-chloro-5-fluorobenzene-1-sulfonyl chloride (C6H3Cl2FO2S) [pubchemlite.lcsb.uni.lu]
